N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound seems to be a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), and a benzothiophene ring (a fused ring system consisting of a benzene ring and a thiophene ring) . It also appears to have nitro and carboxamide functional groups .
Molecular Structure Analysis
The molecular structure of a related compound was characterized using different spectroscopic methods, including IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For a related compound, IR, 1H-NMR, 13C-NMR, and mass spectrometry were used .Scientific Research Applications
Synthesis and Biological Evaluation
Antitumor Agents : Research has been conducted on the synthesis of benzothiazole derivatives with potent antitumor properties. For example, a study synthesized a biologically stable derivative without a nitro group, exhibiting significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives were synthesized and screened for diuretic activity, with some compounds showing promising results (Yar & Ansari, 2009).
Novel Compounds and Their Applications
Heterocyclic Synthesis : The research includes the synthesis of novel heterocyclic compounds, such as [1]benzothieno[2,3-c]quinolines, demonstrating the versatility of related compounds in creating new molecular structures with potential pharmacological activities (McKenney & Castle, 1987).
Antibiotic and Antibacterial Drugs : There's an ongoing interest in synthesizing new antibiotic and antibacterial drugs from thiophene-2-carboxamide derivatives, underlining the importance of these compounds in developing treatments against microbial infections (Ahmed, 2007).
Coordination Networks and NLO Properties : The synthesis of coordination networks using tetrazolate-yl acylamide tectons and their structural and non-linear optical (NLO) properties have been explored, showing the potential of these compounds in materials science (Liao et al., 2013).
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2N3O3S3/c17-13-5-9(14(18)27-13)10-6-25-16(19-10)20-15(22)12-4-7-3-8(21(23)24)1-2-11(7)26-12/h1-6H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSURSSXWVAGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.